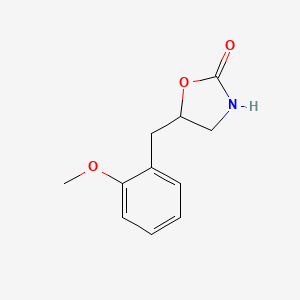

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone

Description

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone (CAS 70-07-5), commonly known as Mephenoxalone, is a heterocyclic compound featuring a 2-oxazolidinone core substituted with a 2-methoxyphenoxymethyl group at the 5-position . It is a pharmaceutical agent primarily used as a centrally acting muscle relaxant, marketed under trade names such as Dorsiflex and Xerene . The compound’s structure combines the 2-oxazolidinone pharmacophore with a lipophilic aryl ether moiety, which contributes to its biological activity and pharmacokinetic profile.

Properties

IUPAC Name |

5-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-3-2-4-8(10)6-9-7-12-11(13)15-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKMVMSIKJNHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978521 | |

| Record name | 5-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62826-01-1 | |

| Record name | 2-Oxazolidinone, 5-((2-methoxyphenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062826011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of β-Amino Alcohols

β-Amino alcohols serve as direct precursors for oxazolidinone synthesis via cyclization with carbonylating agents. For example:

-

Reaction Conditions : A β-amino alcohol derivative (e.g., 2-amino-3-(2-methoxyphenyl)propan-1-ol) reacts with triphosgene (1.2 equiv) in dichloromethane at 0°C, followed by warming to room temperature .

-

Mechanism : Nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization.

-

Challenges : Requires strict anhydrous conditions to avoid hydrolysis of triphosgene.

Epoxide-Isocyanate Coupling

This method leverages epoxide ring-opening with isocyanates under catalytic conditions:

-

Procedure : (2-Methoxyphenyl)methyl glycidyl ether (1.0 equiv) reacts with methyl isocyanate (1.1 equiv) in the presence of LiClO₄ (10 mol%) in acetonitrile at 60°C .

-

Stereochemical Control : The configuration of the epoxide determines regioselectivity, favoring 5-substituted oxazolidinones .

-

Advantages : Scalable and avoids hazardous reagents like phosgene.

Palladium-Catalyzed Carbonylation with CO₂

Propargylamines undergo cycloaddition with CO₂ to form oxazolidinones:

-

Catalytic System : Pd(SCS) complex (2 mol%) in DMSO at 40°C under 1 bar CO₂ .

-

Substrate : N-(prop-2-yn-1-yl)-2-methoxybenzylamine reacts via a 5-exo cyclization pathway.

-

Key Feature : Atom-economical and sustainable, utilizing CO₂ as a C1 source.

Carbamate Cyclization

Base-induced cyclization of carbamate intermediates provides high-purity products:

-

Synthesis : 2-Methoxybenzyl chloride (1.0 equiv) reacts with potassium cyanate (1.2 equiv) in acetone, followed by treatment with K₂CO₃ (2.0 equiv) at 25°C .

-

Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity .

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Amino Alcohol Cyclization | 65–78% | Triphosgene, 0–25°C | High regioselectivity | Moisture-sensitive reagents |

| Epoxide-Isocyanate Coupling | 52–68% | LiClO₄, 60°C | Scalable, mild conditions | Moderate stereochemical control |

| Pd/CO₂ Carbonylation | 70–85% | Pd(SCS), DMSO, 40°C | Sustainable, high atom economy | Requires specialized catalysts |

| Carbamate Cyclization | 80–92% | K₂CO₃, acetone, 25°C | High yield, simple workup | Limited to activated carbamates |

Chemical Reactions Analysis

Types of Reactions

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, hydrogenated forms of the compound .

Scientific Research Applications

Antibacterial Activity

Oxazolidinones are primarily recognized for their antibacterial properties, especially against Gram-positive bacteria. The compound 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone has shown promise in various studies:

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of functional ribosomes . This unique mechanism is crucial in combating antibiotic resistance, particularly in pathogens like Staphylococcus aureus and Enterococcus faecalis.

- In Vitro Studies : Research indicates that derivatives of oxazolidinones exhibit varying degrees of antibacterial activity. For instance, compounds similar to 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid . In particular, studies have highlighted that modifications at the C5 position of the oxazolidinone ring can enhance antibacterial potency against resistant strains .

Synthesis and Chemical Modifications

The synthesis of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone involves several chemical strategies that allow for structural modifications aimed at enhancing its biological activity:

- Synthetic Pathways : The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. For example, one method involves the use of 2-methoxybenzylamine and a suitable carbonyl compound to form the oxazolidinone ring .

- Structure-Activity Relationship (SAR) : Modifications at specific positions on the oxazolidinone ring have been shown to significantly affect antibacterial activity. For instance, introducing electron-withdrawing groups or altering substituents on the phenyl ring can enhance efficacy against resistant bacterial strains .

Therapeutic Potential

The therapeutic applications of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone extend beyond antibacterial effects:

- Antidiabetic Properties : Some studies suggest that oxazolidinone derivatives may exhibit anti-diabetic effects, potentially aiding in the management of hyperglycemia and obesity . This opens avenues for research into dual-action compounds that target both bacterial infections and metabolic disorders.

- Clinical Implications : Given the rising incidence of antibiotic-resistant infections, compounds like 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone represent a critical area for development. Their ability to overcome resistance mechanisms makes them valuable candidates for new antibiotic therapies .

Case Studies and Research Findings

A selection of case studies highlights the efficacy and potential applications of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone:

Mechanism of Action

The mechanism of action of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone)

- Structure: Metaxalone (CAS 1665-48-1) shares the 2-oxazolidinone core but substitutes the 5-position with a 3,5-dimethylphenoxymethyl group .

- Pharmacology: Like Mephenoxalone, Metaxalone is a muscle relaxant (trademark: Skelaxin).

- Physicochemical Properties :

Table 1: Key Differences Between Mephenoxalone and Metaxalone

5-((Diarylphosphoryl)methyl)oxazolidin-2-ones

- Structure : These derivatives, synthesized via Cu-catalyzed reactions, feature phosphoryl groups at the 5-position instead of aryl ethers .

- Applications: Unlike Mephenoxalone, these compounds are explored for organocatalysis and material science due to their electron-deficient phosphoryl groups, which enhance coordination properties .

- Key Differences: Reactivity: Phosphoryl groups enable radical addition pathways, absent in Mephenoxalone’s structure.

5-[(2-Propynyloxy)methyl]-3-[2-(trifluoromethyl)phenyl]-2-oxazolidinone

- Structure : This compound (CAS 23598-61-0) substitutes the 5-position with a propynyloxymethyl group and the 3-position with a 2-(trifluoromethyl)phenyl group .

- Key Features: Fluorine Effects: The trifluoromethyl group enhances metabolic stability and bioavailability compared to Mephenoxalone’s methoxy group .

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

- Structure : Features a 4-hydroxyphenyl group at the 3-position and a methoxymethyl group at the 5-position .

- Pharmacology: Used as an intermediate in synthesizing Befloxatone, a monoamine oxidase inhibitor (antidepressant) .

- Key Differences: Polarity: The 4-hydroxyphenyl group increases polarity, reducing CNS penetration compared to Mephenoxalone. Therapeutic Target: Targets serotoninergic pathways rather than neuromuscular junctions .

Structural-Activity Relationships (SAR)

- Substituent Position: 2-Methoxyphenoxy (Mephenoxalone): Optimal for muscle relaxant activity due to balanced lipophilicity and steric profile. 3,5-Dimethylphenoxy (Metaxalone): Increased lipophilicity enhances half-life but may reduce receptor affinity.

- Functional Groups: Phosphoryl or trifluoromethyl groups shift applications to non-pharmaceutical domains (e.g., catalysis). Hydroxyl groups (e.g., 4-hydroxyphenyl) limit blood-brain barrier penetration, altering therapeutic targets.

Biological Activity

5-((2-Methoxyphenyl)methyl)-2-oxazolidinone, with the CAS number 62826-01-1, is a compound belonging to the oxazolidinone class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. The oxazolidinone framework is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

The oxazolidinone class is recognized for its antibacterial properties, especially against resistant strains of bacteria. For instance, studies have shown that various oxazolidinone derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating several new 3-oxazolidin-2-one analogues, one specific analogue demonstrated effective antibacterial activity at a concentration of 6.6 μg against MRSA isolates .

Table 1: Antibacterial Activity of Oxazolidinone Analogues

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | 6.6 | MRSA |

| SMC-27 | 12.5 | MRSA |

| SMC-47 | 12.5 | MRSA |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against MRSA, highlighting the promising efficacy of these derivatives.

The mechanism by which oxazolidinones exert their antibacterial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This action disrupts bacterial growth and replication, making oxazolidinones effective against a range of Gram-positive bacteria.

Antiviral Activity

In addition to their antibacterial properties, some oxazolidinones have been investigated for antiviral activity. Research indicates that compounds with structural similarities to oxazolidinones can inhibit viral replication in certain pathogens, including Chlamydia. A study on new compounds based on the oxazolidinone structure demonstrated selective activity against Chlamydia infections, suggesting potential for therapeutic development .

Study on Antichlamydial Activity

A significant study explored the antichlamydial properties of new oxazolidinone derivatives. The research found that specific compounds affected chlamydial inclusion numbers and morphology in infected cells. The findings indicated these compounds could serve as starting points for developing targeted therapies against Chlamydia .

Structure-Activity Relationship Studies

Research has also focused on understanding the structure-activity relationships (SAR) of oxazolidinones. It was found that modifications to the oxazolidinone ring system could enhance biological activity. For example, the introduction of electron-withdrawing groups significantly improved the potency of certain derivatives against bacterial strains .

Table 2: Structure-Activity Relationships in Oxazolidinones

| Modification | Activity Change |

|---|---|

| Electron-withdrawing group | Increased potency |

| Alkyl substituents | Variable activity |

| Aromatic substitutions | Enhanced selectivity |

This table illustrates how different structural modifications can influence the biological activity of oxazolidinone derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone and its derivatives?

- Answer : Two primary methods are utilized:

- Cu-catalyzed cyclization : Propargylic amines react with CO₂ and phosphine oxides under mild conditions (60°C, 24h, CuI catalyst) to form 5-substituted oxazolidinones with yields of 72–89% .

- Ni-catalyzed [2+2] cycloaddition : Allenyl imides and N-(2-methoxyphenyl) aldimines undergo cycloaddition at room temperature, forming oxazolidinone cores with high atom economy. This method is suitable for chiral derivatives .

Q. How is the structural integrity of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone validated?

- Answer : Characterization involves:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C2 of the phenyl ring) .

- X-ray crystallography : Resolves stereochemistry, as seen in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivatives .

- HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What safety precautions are recommended for handling this compound?

- Answer : While direct toxicity data for this compound is limited, structurally related oxazolidinones (e.g., mephenoxalone) show an oral LD₅₀ of 3,820 mg/kg in rats. Use PPE (gloves, lab coat) and work in a fume hood. Toxicity may arise from methoxy or aromatic substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone in catalytic systems?

- Answer : The oxazolidinone ring participates in radical-mediated pathways. For example, Cu-catalyzed reactions involve:

Cyclization of propargylic amines with CO₂.

Radical addition of phosphine oxides to the alkyne intermediate.

DFT studies support a tandem cyclization/radical sequence . Ni-catalyzed systems proceed via azetidine intermediates and proton transfers .

Q. How do electronic and steric effects of the 2-methoxyphenyl group influence biological activity?

- Answer : The ortho-methoxy group enhances:

- Hydrophobic interactions with enzyme active sites (e.g., MAO-B inhibition) .

- Electron donation , stabilizing transition states in catalytic reactions.

Comparative studies show para-substituents reduce activity due to steric hindrance .

Q. How can contradictions in synthetic yields or biological data be resolved?

- Answer : Contradictions arise from:

- Catalyst choice : CuI yields 72–89% , while Ni(ClO₄)₂·6H₂O favors stereoselectivity over yield .

- Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency but enhance enzyme binding .

Systematic optimization (e.g., solvent polarity, temperature gradients) is critical .

Q. What role does 5-((2-Methoxyphenyl)methyl)-2-oxazolidinone play in enzyme inhibition studies?

- Answer : Analogous compounds (e.g., MD 780236) irreversibly inhibit MAO-B via radical-mediated mechanisms:

One-electron transfer generates an amine radical cation.

Oxazolidinone ring decomposition releases CO₂, forming a reactive intermediate that binds the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.